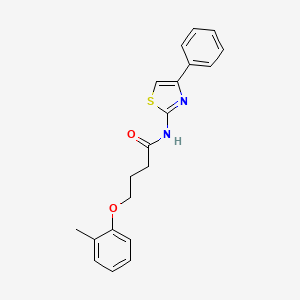
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 2-methylphenoxy group and a 4-phenyl-1,3-thiazol-2-yl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting butyric acid with an appropriate amine.
Coupling Reactions: The final step involves coupling the 2-methylphenoxy group and the 4-phenyl-1,3-thiazol-2-yl group to the butanamide backbone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and thiazole groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide backbone.
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a propanamide backbone.
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and thiazole groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C20H20N2O2S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C20H20N2O2S/c1-15-8-5-6-11-18(15)24-13-7-12-19(23)22-20-21-17(14-25-20)16-9-3-2-4-10-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,21,22,23) |
InChIキー |
JBALGLJJEPVOGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636331.png)
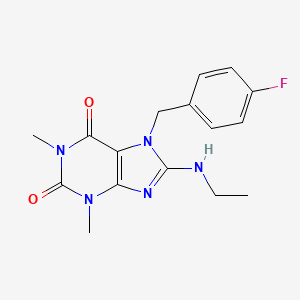
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636344.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11636352.png)
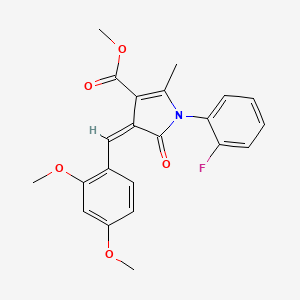
![N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11636362.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11636368.png)
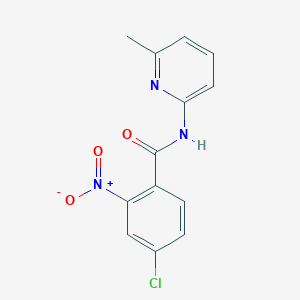
![5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636381.png)
![6-benzyl-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11636386.png)
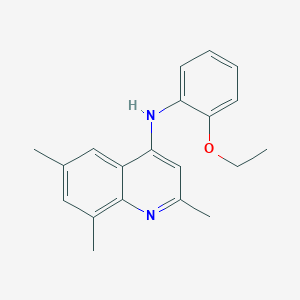
![8-(hexylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B11636425.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636432.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636439.png)
